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Abstract
This technical guide provides a comprehensive overview of 4-Bromo-6-methylpyrimidine,

identified by its CAS number 69543-98-2.[1] As a key heterocyclic building block, this

compound serves as a versatile precursor in the synthesis of complex molecular architectures

for pharmaceutical and materials science applications. This document details its

physicochemical properties, outlines robust synthetic strategies, explores its reactivity in pivotal

cross-coupling reactions, and provides validated experimental protocols. The guide is intended

for researchers, chemists, and professionals in drug development who require a deep technical

understanding of this reagent's potential and practical application.

Introduction: The Strategic Value of Halogenated
Pyrimidines
The pyrimidine nucleus is a fundamental scaffold in a vast array of biologically active

compounds, including several approved drugs.[2] Its presence in the nucleic acids DNA and

RNA underscores its inherent biocompatibility and significance. The strategic introduction of a

halogen, such as bromine, onto the pyrimidine ring transforms it into a powerful synthetic

intermediate. Specifically, the bromine atom in 4-Bromo-6-methylpyrimidine acts as a

versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom

bond-forming reactions, most notably palladium-catalyzed cross-couplings.[3][4] This reactivity

allows for the systematic and modular construction of novel derivatives, a cornerstone of
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modern medicinal chemistry and library synthesis.[3] This guide will elucidate the chemical

principles and practical methodologies required to effectively utilize this valuable building block.

Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and spectral properties is critical for its

successful application in synthesis. The key properties of 4-Bromo-6-methylpyrimidine are

summarized below.

Property Value Source

CAS Number 69543-98-2 [1]

Molecular Formula C₅H₅BrN₂ [1][5]

Molecular Weight 173.02 g/mol [1]

Appearance Light yellow solid (typical) [3]

InChI Key
GBPCCNWUSHSRTM-

UHFFFAOYSA-N
[5]

SMILES CC1=CC(=NC=N1)Br [5]

Spectroscopic Profile (Predicted)
¹H NMR (CDCl₃, 400 MHz): The proton spectrum is expected to show three distinct signals.

A singlet for the methyl protons (CH₃) around δ 2.6-2.8 ppm. The two aromatic protons on

the pyrimidine ring will appear as singlets (or narrow doublets with small coupling), with the

H2 proton typically resonating downfield (δ ~8.8-9.0 ppm) due to the influence of two

adjacent nitrogen atoms, and the H5 proton appearing more upfield (δ ~7.2-7.4 ppm).

¹³C NMR (CDCl₃, 101 MHz): The carbon spectrum will display five signals. The methyl

carbon will be upfield (δ ~24-26 ppm). The four aromatic carbons will have distinct chemical

shifts, with the carbon bearing the bromine (C4) appearing around δ ~150-155 ppm. The

other ring carbons (C2, C5, C6) will have shifts characteristic of a substituted pyrimidine ring.

Mass Spectrometry (EI-MS): The mass spectrum will show a characteristic isotopic pattern

for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1
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ratio) at m/z 172 and 174.

Synthesis of 4-Bromo-6-methylpyrimidine
While various methods exist for the synthesis of brominated pyrimidines, a common and

reliable strategy involves the transformation of a more accessible pyrimidinone precursor. The

following pathway is a well-established and logical approach.

Starting Material

Reagents

Final Product

4-Hydroxy-6-methylpyrimidine 4-Bromo-6-methylpyrimidine
(CAS: 69543-98-2)

 Bromination
 (Sandmeyer-type reaction)

 T = 80-110 °C

POBr₃ or PBr₃/Br₂

Click to download full resolution via product page

Caption: Synthetic pathway from 4-Hydroxy-6-methylpyrimidine to the target compound.

Protocol 1: Synthesis via Bromination of 4-Hydroxy-6-
methylpyrimidine
This protocol describes a robust method analogous to well-precedented transformations of

hydroxypyrimidines into their corresponding bromo derivatives.[3] The hydroxyl group of a

pyrimidinone is tautomerically equivalent to a ketone, which is not a good leaving group.

Therefore, it must first be activated, typically by treatment with a phosphorus oxyhalide.

Rationale for Reagent Selection:

Phosphorus oxybromide (POBr₃): This is the classic and most direct reagent for converting a

hydroxypyrimidine to a bromopyrimidine. It acts as both a dehydrating agent and a bromide

source.
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Phosphorus tribromide (PBr₃) with Bromine (Br₂): This combination can also be effective and

is sometimes more readily available. It achieves the same overall transformation.

Solvent: The reaction is often run neat (using excess POBr₃ as the solvent) or in a high-

boiling, non-protic solvent like acetonitrile or toluene.

Step-by-Step Methodology:

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a

mechanical stirrer, and a nitrogen inlet, add 4-Hydroxy-6-methylpyrimidine (1.0 eq).

Reagent Addition: Carefully add phosphorus oxybromide (POBr₃, 3.0-5.0 eq) to the flask

under a nitrogen atmosphere. The mixture may be heated gently to melt the POBr₃ if it is

solid.

Heating: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours.

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or

Liquid Chromatography-Mass Spectrometry (LC-MS).

Quenching: After the reaction is complete, cool the mixture to room temperature. Very slowly

and carefully, pour the reaction mixture onto crushed ice in a large beaker within a fume

hood. This is a highly exothermic and hazardous step that will generate HBr gas.

Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution

of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is

approximately 7-8.

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or

dichloromethane (3 x volumes).

Drying and Concentration: Combine the organic extracts, wash with brine, dry over

anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced

pressure.

Purification: The crude product can be purified by flash column chromatography on silica gel

using a hexane/ethyl acetate gradient to yield pure 4-Bromo-6-methylpyrimidine.
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Key Reactions and Synthetic Utility
The synthetic power of 4-Bromo-6-methylpyrimidine is most evident in its participation in

palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine

ring, combined with the C-Br bond, makes this substrate an excellent coupling partner.

Suzuki Coupling Buchwald-Hartwig Amination Sonogashira Coupling

4-Bromo-6-methylpyrimidine

R-B(OH)₂
(Boronic Acid)

R₂NH
(Amine)

R-C≡CH
(Alkyne)

4-Aryl-6-methylpyrimidine

Pd(PPh₃)₄, Base (K₂CO₃)
Dioxane/H₂O, 80-100 °C

4-Amino-6-methylpyrimidine

Pd₂(dba)₃, Ligand (Xantphos)
Base (NaOtBu), Toluene, 110 °C

4-Alkynyl-6-methylpyrimidine

PdCl₂(PPh₃)₂, CuI, Base (Et₃N)
THF, 60 °C

Click to download full resolution via product page

Caption: Key cross-coupling reactions involving 4-Bromo-6-methylpyrimidine.

Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming

C-C bonds.[6] The protocol below is a self-validating system for coupling an arylboronic acid

with 4-Bromo-6-methylpyrimidine.

Rationale for Component Selection:

Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust, commercially

available, and highly effective catalyst for a wide range of Suzuki couplings.[6]

Base (K₂CO₃ or K₃PO₄): An inorganic base is essential for the transmetalation step of the

catalytic cycle. Potassium carbonate is a good general-purpose base.[6]
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Solvent (Dioxane/Water): A mixture of an organic solvent (dioxane) and water is commonly

used. The water helps to dissolve the inorganic base and facilitates the reaction.[6]

Step-by-Step Methodology:

Reaction Setup: To an oven-dried Schlenk flask, add 4-Bromo-6-methylpyrimidine (1.0 eq),

the desired arylboronic acid (1.1-1.5 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or

Argon) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the solvent (e.g., a

4:1 mixture of 1,4-dioxane and water). Then, add the palladium catalyst, Pd(PPh₃)₄ (0.02-

0.05 eq).

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction

by TLC or LC-MS until the starting bromopyrimidine is consumed (typically 4-12 hours).

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the

organic layer with water and then with brine.

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain

the desired 4-aryl-6-methylpyrimidine product.

Applications in Drug Discovery
The 4-substituted-6-methylpyrimidine scaffold is of significant interest in medicinal chemistry.

The pyrimidine core can engage in hydrogen bonding interactions with biological targets, while

the substituent introduced via cross-coupling can be tailored to occupy specific binding

pockets, thereby modulating potency and selectivity. This core is found in molecules designed

as kinase inhibitors, receptor antagonists, and anti-infective agents.[2][7][8] For example,

derivatives of bromopyrimidines are central to the structure of drugs like Macitentan, an

endothelin receptor antagonist.[8] The ability to rapidly diversify the substituent at the 4-position
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using the protocols described herein makes 4-Bromo-6-methylpyrimidine an invaluable tool

for generating compound libraries for high-throughput screening.

Safety, Handling, and Storage
Hazard Identification:

4-Bromo-6-methylpyrimidine is classified as an irritant.[1]

It may cause an allergic skin reaction (H317) and causes serious eye irritation (H319).[1]

It may also be harmful if swallowed or inhaled.[9][10]

Handling and Personal Protective Equipment (PPE):

Handle only in a well-ventilated area, preferably within a chemical fume hood.[11][12]

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with

side-shields, and a lab coat.[9]

Avoid breathing dust or vapors.[11] Wash hands thoroughly after handling.[9]

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10]

Keep away from strong oxidizing agents and sources of ignition.[10][13]

First Aid Measures:

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact

lenses if present and easy to do. Continue rinsing and seek medical attention.[11]

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap

and water.[11]

Ingestion/Inhalation: Move the person to fresh air. If feeling unwell, call a poison center or

doctor.[10][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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